1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione
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Description
The compound “1,3-Dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione” is a pyrrolo[2,3-d]pyrimidine derivative . Pyrrolo[2,3-d]pyrimidines are known to have significant antiproliferative effects on cancer cell lines and are considered promising candidates for further development as multi-targeted kinase inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves several steps. For instance, the reaction of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 . Another method involves the condensation of (A) and aldehyde derivatives (1) to form arylidenemalononitrile (B), undergoing an activation photochemically for the formation of a radical intermediate © .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrrolo[2,3-d]pyrimidine scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include condensation, cyclization, elimination, methylation, and photochemical activation .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives vary. For instance, one derivative was reported to be an orange powder with a melting point greater than 300°C . The IR spectrum and NMR data provide further information about the compound’s structure .Mechanism of Action
Pyrrolo[2,3-d]pyrimidine derivatives are potential inhibitors against PARP-1 . They are involved in DNA repair damage and have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Properties
IUPAC Name |
1,3-dimethyl-6-[5-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-22-14(5-15(26)23(2)18(22)27)24-6-11-8-25(9-12(11)7-24)17-13-3-4-19-16(13)20-10-21-17/h3-5,10-12H,6-9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKWDCCPDUTVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)N2CC3CN(CC3C2)C4=NC=NC5=C4C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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